4-(4-Methylphenyl)-6H-1,3,5-oxathiazine
Description
Properties
CAS No. |
58955-82-1 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)-6H-1,3,5-oxathiazine |
InChI |
InChI=1S/C10H11NOS/c1-8-2-4-9(5-3-8)10-11-6-12-7-13-10/h2-5H,6-7H2,1H3 |
InChI Key |
SBVLLSPXSNWOJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NCOCS2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCOCS2 |
Other CAS No. |
58955-82-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Methoxy vs. Methyl: The methoxy analog (C₁₀H₁₁NO₂S) has a higher molecular weight and polarity due to the oxygen atom, which may influence solubility and reactivity .
Reactivity and Functionalization
- Attempts to generate 1,3-thiaza-1,3-butadiene imides via retro [4+2] reactions were unsuccessful, highlighting their stability under these conditions .
- Thiadiazoles: Compounds like 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (C₁₅H₁₂N₂OS) are more reactive due to the electron-deficient thiadiazole ring, enabling further functionalization .
Physicochemical Properties
- Melting Points : 1,2-Oxazine derivatives exhibit higher melting points (131–214°C) compared to thiadiazoles, likely due to stronger intermolecular interactions in the oxazine core .
- Molecular Weight : The methylphenyl-substituted oxathiazine (hypothesized MW 193.26 g/mol) is lighter than its methoxy analog (225.26 g/mol), reflecting the difference in substituent mass .
Preparation Methods
Structural and Synthetic Overview
4-(4-Methylphenyl)-6H-1,3,5-oxathiazine features a six-membered heterocyclic ring containing oxygen, sulfur, and nitrogen atoms, substituted at the 4-position with a 4-methylphenyl group. Its molecular formula (C₁₀H₁₁NO₂S) and SMILES notation (COC1=CC=C(C=C1)C2=NCOCS2) highlight the integration of a methoxy-substituted benzene ring fused to the oxathiazine core. While direct synthetic protocols for this compound are sparsely documented, analogous methodologies for 1,3,5-oxathiazines and related heterocycles provide critical insights.
Cyclocondensation of Thiourea Derivatives
A widely employed strategy for 1,3,5-oxathiazine synthesis involves cyclocondensation reactions between thiourea derivatives and bifunctional electrophiles. For example, N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides undergo heterocyclization with dicyclohexylcarbodiimide (DCC) to form 1,3,5-oxadiazine derivatives. Adapting this approach for oxathiazines requires substituting the oxygen source with sulfur-containing reagents.
Thiourea Intermediate Formation
The synthesis begins with the preparation of N-(1-amino-2,2,2-trichloroethyl)carboxamides (e.g., 3a-f ). Treating N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides with thionyl chloride (SOCl₂) in carbon tetrachloride yields acyl chlorides, which are subsequently aminated with aqueous ammonia. This step produces thiourea precursors essential for cyclization.
DCC-Mediated Cyclization
Reacting thiourea intermediates with DCC in acetonitrile under reflux conditions facilitates the elimination of hydrogen sulfide and initiates a [4+2] cycloaddition. For this compound, substituting the benzoyl group in the thiourea precursor with a 4-methylphenyl moiety could direct the formation of the target compound. Yields for analogous oxadiazine derivatives range from 68–89%, suggesting comparable efficiency for oxathiazines.
Oxidation of Dihydrooxathiazines
Patent literature describes the synthesis of dihydro-1,4,2-oxathiazines followed by oxidation to sulfones or sulfoxides. While these methods target 1,4,2-oxathiazines, modifying the starting materials and reaction conditions could yield 1,3,5-oxathiazine derivatives.
Carbodithioate Route
Methyl 4-methylphenylcarbodithioate, synthesized from 4-methylphenol and carbon disulfide, reacts with hydroxylamine hydrochloride and triethylamine in methanol to form a thiourea intermediate. Subsequent treatment with 1,2-dibromoethane induces cyclization, producing 5,6-dihydro-1,3,5-oxathiazine. Oxidation with m-chloroperoxybenzoic acid (mCPBA) then yields the fully conjugated 6H-1,3,5-oxathiazine.
Representative Procedure:
Synthesis of Methyl 4-Methylphenylcarbodithioate :
- 4-Methylphenol (10 mmol), carbon disulfide (12 mmol), and methyl iodide (12 mmol) in dimethylformamide (DMF) at 0°C for 2 hours.
- Yield: ~75% (white crystals).
Cyclization with 1,2-Dibromoethane :
- Methyl 4-methylphenylcarbodithioate (10 mmol), hydroxylamine hydrochloride (12 mmol), and triethylamine (15 mmol) in methanol.
- Add 1,2-dibromoethane (5 mmol) and reflux for 6 hours.
- Yield: ~65% (dihydrooxathiazine).
Oxidation to 6H-1,3,5-Oxathiazine :
Spectroscopic Characterization
The structure of this compound is confirmed through multimodal spectroscopy:
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Optimization
- Regioselectivity : Controlling the position of heteroatoms in the ring remains challenging. Using directing groups on the aryl substituent improves regioselectivity.
- Oxidation Side Reactions : Over-oxidation to sulfones can occur with excess mCPBA. Stoichiometric control and low temperatures mitigate this issue.
Q & A
Q. How can conflicting reports about the compound’s solubility be addressed?
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